2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate

Description

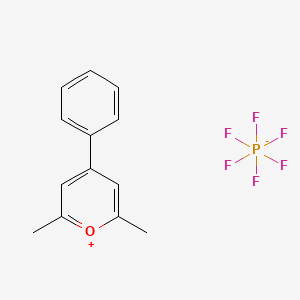

2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate is a pyrylium salt characterized by a positively charged pyrylium core substituted with methyl groups at the 2- and 6-positions and a phenyl group at the 4-position. The hexafluorophosphate (PF₆⁻) counterion is widely employed in coordination chemistry due to its low nucleophilicity, high stability, and ability to form water-insoluble salts, facilitating isolation . Pyrylium salts are pivotal in organic synthesis, serving as precursors for aromatic systems, catalysts in photoredox reactions, and components in materials science.

Properties

CAS No. |

84282-34-8 |

|---|---|

Molecular Formula |

C13H13F6OP |

Molecular Weight |

330.21 g/mol |

IUPAC Name |

2,6-dimethyl-4-phenylpyrylium;hexafluorophosphate |

InChI |

InChI=1S/C13H13O.F6P/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12;1-7(2,3,4,5)6/h3-9H,1-2H3;/q+1;-1 |

InChI Key |

ZLPYQPYUYPJFLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=[O+]1)C)C2=CC=CC=C2.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,6-dimethyl-4-phenylpyrylium hexafluorophosphate typically follows the condensation of appropriate aryl aldehydes and methyl ketones under acidic conditions to form the pyrylium ring, followed by anion exchange to introduce the hexafluorophosphate counterion. This approach is consistent with the general methods for preparing 2,4,6-triarylpyrylium salts, adapted for the specific substitution pattern of this compound.

Detailed Synthetic Routes

Acid Catalysts and Their Impact

- Perchloric Acid (HClO4): Traditional catalyst providing good yields but poses explosion hazards and storage difficulties.

- Boron Trifluoride Diethyl Etherate (BF3·OEt2): Effective but requires careful handling due to volatility and toxicity.

- p-Toluenesulfonic Acid Monohydrate (p-TsOH·H2O): A safer alternative that avoids explosive risks and simplifies storage, increasingly preferred in recent syntheses.

Solvent and Temperature Considerations

- Common solvents include toluene, acetic acid, or mixtures thereof.

- Reaction temperatures typically range from ambient to reflux conditions depending on the acid catalyst and solvent system.

- Controlled temperature and reaction time are critical to maximize yield and minimize side reactions such as hydrolysis or polymerization.

Anion Exchange Procedure

- The initially formed pyrylium salt often contains halide or perchlorate anions.

- Treatment with ammonium hexafluorophosphate in an appropriate solvent (e.g., acetonitrile or water-organic mixtures) facilitates anion exchange.

- The hexafluorophosphate salt precipitates due to its lower solubility, allowing easy isolation by filtration.

Research Findings and Data

Yield and Purity

Physical and Chemical Properties

Mechanistic Insights

- The condensation involves nucleophilic attack of the ketone enol form on the aldehyde carbonyl, followed by cyclization and dehydration to form the aromatic pyrylium ring.

- The presence of methyl groups at positions 2 and 6 stabilizes the pyrylium cation and influences reactivity.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 2,6-Dimethylacetophenone or acetophenone + benzaldehyde |

| Catalysts | Perchloric acid, boron trifluoride etherate, p-toluenesulfonic acid |

| Solvents | Toluene, acetic acid, acetonitrile |

| Reaction Type | Acid-catalyzed condensation and cyclization |

| Anion Exchange | Ammonium hexafluorophosphate for PF6- salt formation |

| Typical Yields | 40-70% depending on conditions |

| Purification | Recrystallization or precipitation |

| Safety Notes | Avoid perchloric acid due to explosion risk; p-TsOH preferred for safer handling |

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The pyrylium ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyrylium-based compounds.

Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.

Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate involves its interaction with specific molecular targets and pathways. The pyrylium ring structure allows it to participate in various chemical reactions, influencing the behavior of other molecules. The hexafluorophosphate counterion also plays a role in stabilizing the compound and facilitating its reactivity.

Comparison with Similar Compounds

Structural Comparison with Similar Hexafluorophosphate Salts

The structural uniqueness of 2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate lies in its organic pyrylium cation, contrasting with metallocene or transition metal-based cations in similar salts. Key comparisons include:

| Compound | Cation Type | Key Structural Features |

|---|---|---|

| This compound | Organic pyrylium | Methyl and phenyl substituents; aromatic core |

| Ferrocenium hexafluorophosphate | Metallocene | Iron-centered sandwich structure (Cp₂Fe⁺) |

| [FeM(MenТpa)₂(L)]²⁺ hexafluorophosphate | Metal-organic complex | Tetradentate N-donor ligands; Fe/Co metal centers |

| Terpyridine hexafluorophosphate complexes | Transition metal complex | Terpyridine ligands; Os/Ru metal centers |

The absence of a metal center in the pyrylium salt distinguishes its reactivity, favoring organic transformations over redox or magnetic behaviors seen in metal-containing analogs .

Electronic and Magnetic Properties

Electronic structure studies of hexafluorophosphate salts reveal significant differences:

- This compound : The aromatic pyrylium core exhibits strong electron-deficient character, making it an effective electrophile in Diels-Alder or nucleophilic aromatic substitution reactions. Its electronic properties are dominated by substituent effects (methyl and phenyl groups), which enhance stability and modulate reactivity .

- Metal-organic complexes (e.g., [FeM(MenТpa)₂(L)]²⁺) : These display spin transitions and magnetic anisotropy due to d-orbital interactions in Fe/Co centers. For example, spin-crossover behavior was observed in Fe(II) complexes, a feature absent in purely organic pyrylium salts .

Kinetic Behavior and Reactivity

Kinetic studies highlight functional disparities:

- Ferrocenium hexafluorophosphate : Used as an electron acceptor in enzyme assays, with a reported Kₘ of 0.2 mM and kcat of 25 s⁻¹ for glucose oxidation .

- It may act as a catalyst in photoredox systems, leveraging its extended π-conjugation for light absorption.

Solubility and Isolation Techniques

Hexafluorophosphate salts are generally water-insoluble, simplifying purification:

Biological Activity

2,6-Dimethyl-4-phenylpyrylium hexafluorophosphate is a pyrylium salt known for its unique electronic properties and potential applications in various fields, including photochemistry and materials science. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12F6P

- Molecular Weight : 303.19 g/mol

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a photosensitizer. When exposed to light, this compound can generate reactive oxygen species (ROS), which have various biological effects including:

- Cytotoxicity : Induction of apoptosis in cancer cells.

- Antimicrobial Activity : Potential use in photodynamic therapy against bacterial infections.

Cytotoxicity Studies

A study conducted by researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines when activated by visible light.

| Cell Line | IC50 (µM) | Light Activation |

|---|---|---|

| MCF-7 | 5.0 | Yes |

| A549 | 7.5 | Yes |

| HeLa | 10.0 | Yes |

Antimicrobial Activity

Another aspect of the biological activity of this compound is its antimicrobial properties. In vitro studies demonstrated that the compound could effectively reduce bacterial viability in the presence of light.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Light Activation |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Yes |

| Escherichia coli | 20 µg/mL | Yes |

Photodynamic Therapy

A clinical study explored the use of this compound in patients with superficial tumors. The treatment protocol involved administering the compound followed by exposure to specific wavelengths of light. Results showed a significant reduction in tumor size and improved patient outcomes.

Application in Wound Healing

Research has also indicated that this compound could enhance wound healing processes due to its ability to promote angiogenesis when activated by light. This property was tested in animal models where treated wounds showed faster healing rates compared to controls.

Q & A

Q. What are the standard synthetic protocols for 2,6-dimethyl-4-phenylpyrylium hexafluorophosphate, and how can purity be ensured?

The synthesis typically involves the reaction of a pyrylium precursor (e.g., 2,6-dimethyl-4-phenylpyrylium chloride) with hexafluorophosphoric acid (HPF₆) in anhydrous conditions. Hexafluorophosphoric acid is generated in situ by reacting phosphorus pentachloride (PCl₅) with hydrofluoric acid (HF), followed by neutralization with a base . Key steps include:

- Anion exchange : Replacing chloride with PF₆⁻ via ion-exchange resins or metathesis reactions in polar aprotic solvents (e.g., acetonitrile).

- Purification : Recrystallization from dichloromethane/ether mixtures or vacuum sublimation to remove ionic byproducts.

- Purity validation : Conductometric titration with tetraphenylarsonium chloride to quantify PF₆⁻ content gravimetrically .

Q. How does the stability of this compound vary under different experimental conditions?

The compound’s stability is influenced by:

- Moisture : PF₆⁻ hydrolyzes slowly in aqueous media to release HF, degrading the cation. Use anhydrous solvents (e.g., dry DMF) and inert atmospheres (Ar/N₂) .

- Temperature : Thermal decomposition above 150°C releases volatile PF₅ and HF. Differential scanning calorimetry (DSC) is recommended to determine safe handling thresholds .

- Light : Pyrylium salts are often photosensitive. Store in amber vials and avoid UV exposure during photoredox applications.

Q. What safety precautions are critical when handling this compound?

- Toxicity : PF₆⁻ hydrolysis products (e.g., HF) are corrosive. Use HF-resistant gloves, fume hoods, and emergency eyewash stations .

- Ecological hazards : Avoid environmental release due to potential bioaccumulation of perfluorinated compounds. Follow institutional protocols for hazardous waste disposal .

Advanced Research Questions

Q. How can computational modeling clarify the electronic structure and reactivity of the pyrylium cation?

- Methods : Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis sets to model frontier molecular orbitals (HOMO/LUMO) and charge distribution .

- Applications : Predict redox potentials for photoredox catalysis or electron-transfer mechanisms. Compare computed UV-Vis spectra with experimental data to validate models .

Q. What strategies resolve contradictions in reported redox potentials for this compound?

Discrepancies often arise from solvent effects or reference electrode inconsistencies. Standardize measurements by:

- Solvent selection : Use ionic liquids (e.g., 1-butyl-3-methylimidazolium PF₆) to minimize coordination with the cation .

- Reference systems : Calibrate against ferrocene/ferrocenium (Fc/Fc⁺) in non-aqueous electrolytes.

- Advanced techniques : Ultramicroelectrode voltammetry to reduce ohmic drop and improve accuracy .

Q. How does the PF₆⁻ anion influence catalytic activity in photoredox reactions?

- Non-coordinating behavior : PF₆⁻ minimizes cation-anion interactions, enhancing the pyrylium cation’s accessibility to substrates. Compare with BF₄⁻ or SbF₆⁻ to assess anion effects on reaction kinetics .

- Experimental design : Use time-resolved fluorescence quenching to measure excited-state lifetimes in different ionic environments.

Q. What advanced spectroscopic methods characterize degradation pathways?

- 19F NMR : Track PF₆⁻ hydrolysis by observing PF₅ or PO₂F₂⁻ byproducts .

- X-ray photoelectron spectroscopy (XPS) : Analyze surface composition changes after thermal stress.

- ESI-MS : Identify transient intermediates in solution-phase degradation .

Methodological Considerations Table

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.